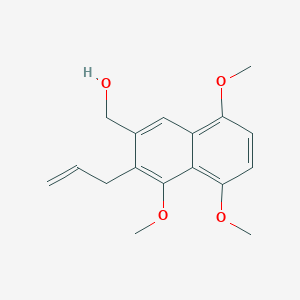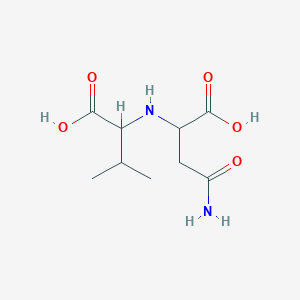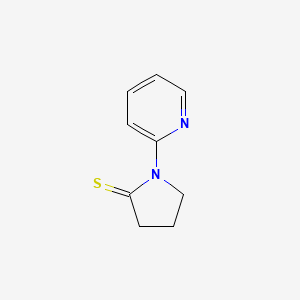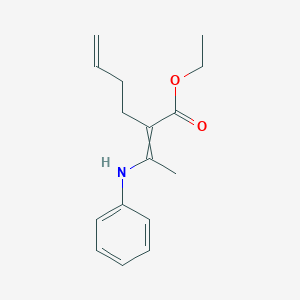
Ethyl 2-(1-anilinoethylidene)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-anilinoethylidene)hex-5-enoate is an organic compound with a complex structure that includes an ethyl ester, an anilino group, and a hexenoate moiety
Preparation Methods
The synthesis of Ethyl 2-(1-anilinoethylidene)hex-5-enoate typically involves the reaction of ethyl hex-5-enoate with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 2-(1-anilinoethylidene)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Ethyl 2-(1-anilinoethylidene)hex-5-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(1-anilinoethylidene)hex-5-enoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(1-anilinoethylidene)hex-5-enoate can be compared with similar compounds such as:
Ethyl 2-hexenoate: This compound has a similar ester group but lacks the anilino group, making it less versatile in certain applications.
Ethyl trans-2-hexenoate: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Ethyl 2-cyanoacrylate: While structurally different, it shares some reactivity patterns with this compound.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
833461-24-8 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 2-(1-anilinoethylidene)hex-5-enoate |
InChI |
InChI=1S/C16H21NO2/c1-4-6-12-15(16(18)19-5-2)13(3)17-14-10-8-7-9-11-14/h4,7-11,17H,1,5-6,12H2,2-3H3 |
InChI Key |
XMUDITJSFKAXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



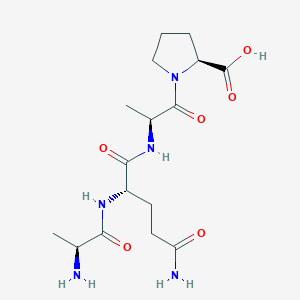
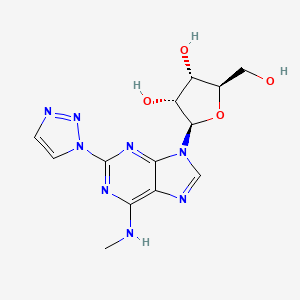

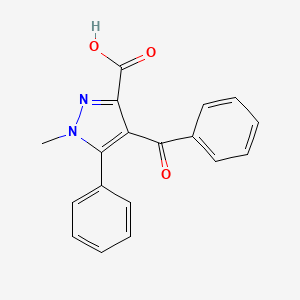
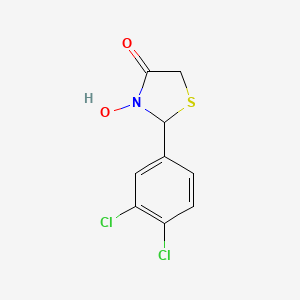
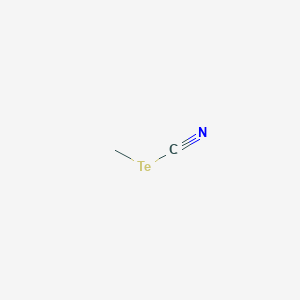

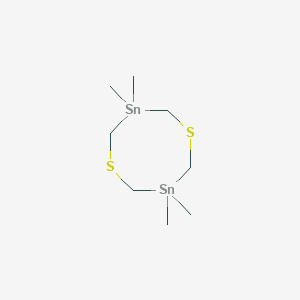
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
